![molecular formula C19H28F3NO4S2 B6039619 1-(dodecylsulfonyl)-2-nitro-4-[(trifluoromethyl)thio]benzene](/img/structure/B6039619.png)
1-(dodecylsulfonyl)-2-nitro-4-[(trifluoromethyl)thio]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(dodecylsulfonyl)-2-nitro-4-[(trifluoromethyl)thio]benzene, also known as DNMT inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in epigenetic research. This compound is a potent inhibitor of DNA methyltransferase (DNMT), an enzyme that plays a crucial role in the epigenetic regulation of gene expression.
Mechanism of Action
1-(dodecylsulfonyl)-2-nitro-4-[(trifluoromethyl)thio]benzene inhibitors work by binding to the active site of 1-(dodecylsulfonyl)-2-nitro-4-[(trifluoromethyl)thio]benzene enzymes, preventing them from adding methyl groups to the cytosine bases of DNA. This results in a decrease in DNA methylation levels, leading to changes in gene expression patterns. 1-(dodecylsulfonyl)-2-nitro-4-[(trifluoromethyl)thio]benzene inhibitors can target specific 1-(dodecylsulfonyl)-2-nitro-4-[(trifluoromethyl)thio]benzene isoforms, leading to selective changes in gene expression patterns.
Biochemical and Physiological Effects
1-(dodecylsulfonyl)-2-nitro-4-[(trifluoromethyl)thio]benzene inhibitors have been shown to have significant biochemical and physiological effects. They can induce changes in gene expression patterns, leading to alterations in cellular processes such as cell proliferation, differentiation, and apoptosis. 1-(dodecylsulfonyl)-2-nitro-4-[(trifluoromethyl)thio]benzene inhibitors have also been shown to have anti-cancer effects, as they can induce tumor cell death and inhibit tumor growth.
Advantages and Limitations for Lab Experiments
1-(dodecylsulfonyl)-2-nitro-4-[(trifluoromethyl)thio]benzene inhibitors have several advantages for lab experiments, including their ability to induce changes in gene expression patterns and their potential applications in epigenetic research. However, 1-(dodecylsulfonyl)-2-nitro-4-[(trifluoromethyl)thio]benzene inhibitors also have some limitations, including their potential toxicity and off-target effects. Careful control of dosages and experimental conditions is necessary to ensure accurate and reliable results.
Future Directions
1-(dodecylsulfonyl)-2-nitro-4-[(trifluoromethyl)thio]benzene inhibitors have significant potential for future research and development. Some possible future directions include the development of more selective and potent 1-(dodecylsulfonyl)-2-nitro-4-[(trifluoromethyl)thio]benzene inhibitors, the identification of new 1-(dodecylsulfonyl)-2-nitro-4-[(trifluoromethyl)thio]benzene isoforms and their specific roles in gene expression regulation, and the exploration of the potential applications of 1-(dodecylsulfonyl)-2-nitro-4-[(trifluoromethyl)thio]benzene inhibitors in disease treatment and prevention.
Conclusion
In conclusion, 1-(dodecylsulfonyl)-2-nitro-4-[(trifluoromethyl)thio]benzene inhibitors are a promising class of compounds with significant potential applications in epigenetic research. They have been shown to induce changes in gene expression patterns, leading to alterations in cellular processes and potential anti-cancer effects. However, careful control of dosages and experimental conditions is necessary to ensure accurate and reliable results. Future research and development in this area hold significant promise for the advancement of epigenetic research and disease treatment and prevention.
Synthesis Methods
1-(dodecylsulfonyl)-2-nitro-4-[(trifluoromethyl)thio]benzene inhibitors can be synthesized using various methods, including the reaction of a benzene derivative with a trifluoromethylthiolating agent and a sulfonating agent. The reaction produces a sulfonyl chloride intermediate, which is then reacted with a nitrobenzene derivative to form the final product. The synthesis process involves multiple steps and requires careful control of reaction conditions to achieve high yields and purity.
Scientific Research Applications
1-(dodecylsulfonyl)-2-nitro-4-[(trifluoromethyl)thio]benzene inhibitors have been extensively studied for their potential applications in epigenetic research. Epigenetics refers to the study of heritable changes in gene expression that do not involve alterations in the DNA sequence. DNA methylation, which is the addition of a methyl group to the cytosine base of DNA, is a critical epigenetic modification that plays a crucial role in gene expression regulation. 1-(dodecylsulfonyl)-2-nitro-4-[(trifluoromethyl)thio]benzene inhibitors have been shown to effectively reduce DNA methylation levels, leading to changes in gene expression patterns.
properties
IUPAC Name |
1-dodecylsulfonyl-2-nitro-4-(trifluoromethylsulfanyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28F3NO4S2/c1-2-3-4-5-6-7-8-9-10-11-14-29(26,27)18-13-12-16(28-19(20,21)22)15-17(18)23(24)25/h12-13,15H,2-11,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJODDXHTRDIGAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCS(=O)(=O)C1=C(C=C(C=C1)SC(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28F3NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(2-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}ethyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide](/img/structure/B6039550.png)
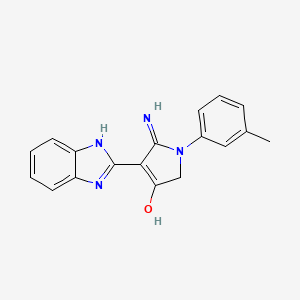
![N-cyclopropyl[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B6039564.png)
![4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B6039568.png)
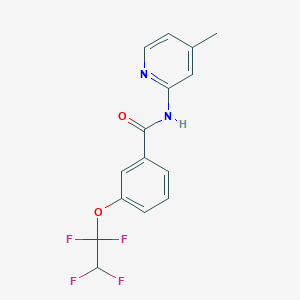
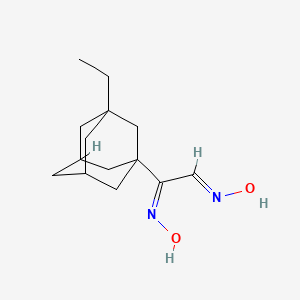
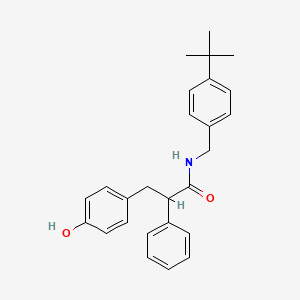
![2-[4-(2,1,3-benzothiadiazol-5-ylmethyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6039589.png)
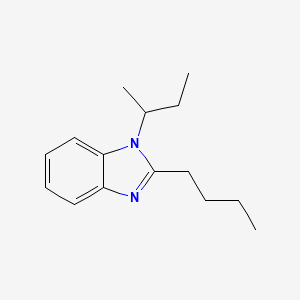
![1-[4-({[2-(1-cyclohexen-1-yl)ethyl]amino}methyl)-2-methoxyphenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6039607.png)
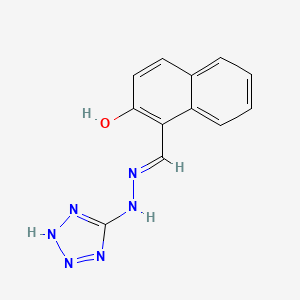
![1-(2,2-dimethylpropyl)-3-hydroxy-3-({methyl[(5-methyl-1H-pyrazol-3-yl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6039626.png)
![1-(4,6-dimethyl-2-pyrimidinyl)-4-(4-methoxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6039628.png)
![N-[3-(3,4-dihydro-1(2H)-quinolinyl)propyl]-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6039635.png)